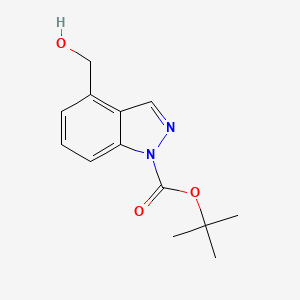

Tert-butyl 4-(hydroxymethyl)-1H-indazole-1-carboxylate

CAS No.:

Cat. No.: VC15932016

Molecular Formula: C13H16N2O3

Molecular Weight: 248.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16N2O3 |

|---|---|

| Molecular Weight | 248.28 g/mol |

| IUPAC Name | tert-butyl 4-(hydroxymethyl)indazole-1-carboxylate |

| Standard InChI | InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-11-6-4-5-9(8-16)10(11)7-14-15/h4-7,16H,8H2,1-3H3 |

| Standard InChI Key | ZAIKRESILISGDT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1C2=CC=CC(=C2C=N1)CO |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises an indazole ring system—a fused bicyclic aromatic framework containing two adjacent nitrogen atoms. The 1-position is substituted with a tert-butyloxycarbonyl (Boc) group, while the 4-position bears a hydroxymethyl (-CH₂OH) moiety. This configuration introduces both steric bulk (via the tert-butyl group) and polarity (via the hydroxymethyl group), influencing its reactivity and solubility.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆N₂O₃ |

| Molecular Weight | 248.28 g/mol |

| CAS Number | Not publicly disclosed |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Solubility | Likely polar aprotic solvents |

The Boc group enhances stability against nucleophilic attack, making the compound suitable for multi-step synthetic workflows. The hydroxymethyl group offers a site for further functionalization, such as oxidation to a carboxylic acid or esterification.

Synthesis and Reaction Pathways

General Synthetic Strategies

Synthesis of tert-butyl 4-(hydroxymethyl)-1H-indazole-1-carboxylate typically involves cyclization or condensation reactions starting from indazole precursors. A common approach includes:

-

Indazole Core Formation: Cyclization of o-substituted phenylhydrazines or palladium-catalyzed coupling reactions to construct the indazole skeleton.

-

Functionalization: Introduction of the hydroxymethyl group via Friedel-Crafts alkylation or directed ortho-metalation strategies.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to install the tert-butyl carbamate group.

Table 2: Representative Synthetic Routes

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Indazole cyclization | Pd(OAc)₂, PPh₃, K₂CO₃, DMF | 60–70% |

| 2 | Hydroxymethyl introduction | Paraformaldehyde, BF₃·Et₂O | 50–65% |

| 3 | Boc protection | Boc₂O, DMAP, CH₂Cl₂ | 85–90% |

Microwave-assisted cyclization, as demonstrated in related heterocyclic systems (e.g., thiazolo-triazinones ), could potentially optimize reaction times and yields for this compound.

Challenges in Synthesis

-

Regioselectivity: Ensuring substitution at the 4-position requires careful control of directing groups and reaction conditions.

-

Stability of Hydroxymethyl Group: The -CH₂OH moiety may undergo unintended oxidation or elimination during synthesis, necessitating protective strategies.

Applications in Medicinal Chemistry

Structure-Activity Relationships (SAR)

-

Boc Group: Enhances metabolic stability but may reduce cell permeability due to increased hydrophobicity.

-

Hydroxymethyl Group: Introduces hydrogen-bonding capacity, critical for target engagement. Comparison with methyl or carboxyl analogs (e.g., 4-methylindazoles) reveals that polar substituents improve solubility but may shorten plasma half-life .

Role in Organic Synthesis

Versatile Building Block

The compound’s dual functionality enables diverse transformations:

-

Oxidation: Conversion of -CH₂OH to -COOH for carboxylate-containing analogs.

-

Nucleophilic Substitution: Displacement of the Boc group with amines or thiols.

-

Cross-Coupling: Suzuki-Miyaura reactions at the indazole C-3 position.

Table 3: Derivative Synthesis Examples

| Derivative | Reaction | Application |

|---|---|---|

| 4-Carboxyindazole | Jones oxidation | Metal-organic frameworks |

| 1-Aminoindazole | Boc deprotection | Kinase inhibitor scaffolds |

| 3-Arylindazole | Suzuki coupling | Fluorescent probes |

Comparison with Related Indazole Derivatives

Table 4: Structural and Functional Analogues

| Compound | Substituents | Key Differences |

|---|---|---|

| 4-Methyl-1H-indazole-1-carboxylate | -CH₃ at C-4 | Reduced polarity |

| 4-Nitro-1H-indazole-1-carboxylate | -NO₂ at C-4 | Enhanced electrophilicity |

| 1H-Indazole-4-carboxylic acid | -COOH at C-4 | Improved metal coordination |

The hydroxymethyl group in tert-butyl 4-(hydroxymethyl)-1H-indazole-1-carboxylate offers a balance between reactivity and stability, distinguishing it from more inert (e.g., methyl) or reactive (e.g., nitro) analogs.

Future Directions and Research Opportunities

-

Biological Screening: Evaluate in vitro activity against cancer cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., S. aureus, E. coli).

-

Prodrug Development: Explore ester or carbonate derivatives to modulate pharmacokinetics.

-

Computational Studies: Molecular docking to predict target affinity (e.g., COX-2, topoisomerase II).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume